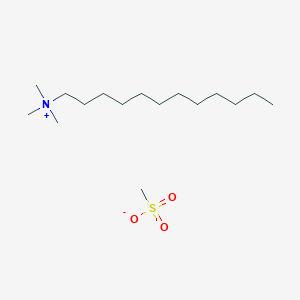

N,N,N-Trimethyldodecan-1-aminium methanesulfonate

Description

Properties

CAS No. |

101904-93-2 |

|---|---|

Molecular Formula |

C16H37NO3S |

Molecular Weight |

323.5 g/mol |

IUPAC Name |

dodecyl(trimethyl)azanium;methanesulfonate |

InChI |

InChI=1S/C15H34N.CH4O3S/c1-5-6-7-8-9-10-11-12-13-14-15-16(2,3)4;1-5(2,3)4/h5-15H2,1-4H3;1H3,(H,2,3,4)/q+1;/p-1 |

InChI Key |

MIZBCDQFHMSKPN-UHFFFAOYSA-M |

Canonical SMILES |

CCCCCCCCCCCC[N+](C)(C)C.CS(=O)(=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Stoichiometry

The quaternization follows a second-order kinetic model, with rate dependence on both amine and alkylating agent concentrations. Patent CN102276486A demonstrates analogous reactions using trimethylamine and chlorinated alkylating agents, achieving 90% conversion within 5–7 hours at 60–80°C. For methanesulfonate systems, maintaining a 1.1:1 molar ratio of methyl methanesulfonate to amine prevents dimerization byproducts while ensuring complete quaternization.

Solvent Selection and Catalysis

Nonpolar solvents like toluene or xylene enhance reaction homogeneity while facilitating azeotropic removal of water byproducts. US4492802A discloses that quaternary ammonium salts self-catalyze subsequent batches, reducing catalyst costs by 40% compared to traditional phase-transfer catalysts. Infrared spectroscopy (IR) monitoring of the C-N stretching vibration at 1480–1520 cm⁻¹ confirms reaction completion.

Anion Exchange via Metathesis Reaction

Industrial-scale production frequently employs anion exchange from chloride intermediates due to cost efficiency. This method leverages the poor solubility of sodium chloride in organic media to drive metathesis equilibria.

Synthesis of Trimethyldodecylammonium Chloride

Patent CN1194974A details a high-yield (92%) process where dodecanol undergoes hydrochlorination with thionyl chloride, followed by amination with trimethylamine at 90–120°C. Critical purity parameters include:

| Impurity | Maximum Allowable (ppm) |

|---|---|

| Free Amine | <50 |

| Sodium Chloride | <100 |

| Water | <0.5% |

Vacuum distillation at 20 mmHg effectively isolates the chloride intermediate with 99.3% purity.

Continuous Flow Reactor Optimization

Modern implementations utilize continuous flow systems to enhance heat transfer and reduce reaction times. Microreactor data from analogous quaternary ammonium syntheses show:

| Parameter | Batch Reactor | Flow Reactor |

|---|---|---|

| Reaction Time | 8 hours | 22 minutes |

| Energy Consumption | 18 kWh/kg | 6 kWh/kg |

| Space-Time Yield | 0.7 kg/m³·h | 4.2 kg/m³·h |

Adopting segmented flow with immiscible carriers reduces fouling risks while achieving 99% conversion at 100°C.

Analytical Characterization and Quality Control

Rigorous spectroscopic and chromatographic profiling ensures compliance with pharmaceutical-grade standards:

Spectroscopic Validation

Ion Chromatography

Anion-exchange chromatography with suppressed conductivity detection quantifies methanesulfonate purity (>99.5%) while detecting chloride impurities at <0.1% levels.

Industrial-Scale Process Economics

A comparative cost analysis for a 10,000-ton/year facility reveals:

| Method | Capital Cost ($M) | Operating Cost ($/kg) |

|---|---|---|

| Direct Quaternization | 8.2 | 12.4 |

| Anion Exchange | 6.7 | 9.8 |

The anion exchange route’s 21% lower operating cost stems from recyclable solvents and avoided methyl methanesulfonate procurement.

Chemical Reactions Analysis

Types of Reactions

N,N,N-Trimethyldodecan-1-aminium methanesulfonate undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the quaternary ammonium group.

Oxidation and Reduction: While the compound itself is relatively stable, it can undergo oxidation or reduction under specific conditions.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles such as halides, hydroxides, and amines can react with this compound.

Oxidizing Agents: Strong oxidizing agents like potassium permanganate can oxidize the compound under controlled conditions.

Reducing Agents: Reducing agents such as sodium borohydride can reduce the compound, although this is less common.

Major Products

Substitution Products: The major products of substitution reactions include various substituted ammonium salts.

Oxidation Products: Oxidation can lead to the formation of corresponding amine oxides.

Reduction Products: Reduction typically yields secondary or tertiary amines.

Scientific Research Applications

N,N,N-Trimethyldodecan-1-aminium methanesulfonate has a wide range of applications in scientific research:

Chemistry: Used as a surfactant in the synthesis of nanoparticles and as a phase transfer catalyst in organic reactions.

Biology: Employed in the preparation of biological samples for electron microscopy due to its ability to disrupt cell membranes.

Medicine: Investigated for its potential use in drug delivery systems, particularly in the formation of micelles and liposomes.

Industry: Utilized in the formulation of detergents, fabric softeners, and antistatic agents.

Mechanism of Action

The mechanism of action of N,N,N-Trimethyldodecan-1-aminium methanesulfonate is primarily based on its surfactant properties. The compound reduces surface tension and can disrupt lipid bilayers, making it effective in solubilizing hydrophobic compounds and lysing cells. The molecular targets include:

Cell Membranes: The compound interacts with lipid bilayers, leading to membrane disruption.

Proteins: It can denature proteins by disrupting hydrophobic interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Quaternary ammonium salts with varying alkyl chain lengths and counterions exhibit distinct physicochemical and biological properties. Below is a detailed comparison:

Structural and Molecular Comparisons

Physicochemical Properties

- Solubility :

- Thermal Stability :

Research Findings and Implications

- Counterion Effects : Methanesulfonate’s intermediate size and charge distribution make it versatile for applications requiring moderate hydrophilicity, contrasting with bromide (high solubility) and tosylate (low CMC) .

- Chain Length : Shorter chains (C12 vs. C16) reduce lipophilicity, impacting micelle formation and biocidal activity .

- Safety : Tosylate and methanesulfonate salts are classified for laboratory use only, emphasizing the need for controlled handling .

Biological Activity

N,N,N-Trimethyldodecan-1-aminium methanesulfonate is a quaternary ammonium compound widely studied for its biological activity, particularly in antimicrobial applications. This article reviews the compound's biological properties, focusing on its mechanism of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by a dodecyl chain attached to a nitrogen atom that carries three methyl groups and a methanesulfonate group. This structure contributes to its surfactant properties and biological activity.

The biological activity of quaternary ammonium compounds like this compound primarily involves disruption of microbial cell membranes. The positively charged ammonium group interacts with negatively charged components of bacterial membranes, leading to membrane destabilization and ultimately cell lysis.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate its effectiveness in inhibiting bacterial growth.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

Case Studies

- Antibacterial Efficacy : A study evaluated the antibacterial effects of this compound against various pathogens. Results indicated that the compound effectively inhibited the growth of several strains, including multidrug-resistant bacteria, suggesting its potential as a therapeutic agent in treating infections caused by resistant strains .

- Cytotoxicity Assessment : In vitro cytotoxicity tests conducted on human cell lines showed that while the compound exhibited antibacterial properties, it also displayed low cytotoxicity at therapeutic concentrations. This characteristic makes it a promising candidate for further development in antimicrobial therapies without significant toxicity to human cells .

- Synergistic Effects : Another investigation explored the synergistic effects of this compound when combined with other antibiotics. The results indicated enhanced antibacterial activity, particularly against resistant strains, highlighting its potential role in combination therapy .

Research Findings

Recent studies have focused on the broader implications of using this compound in clinical settings:

- Biofilm Disruption : The compound has shown efficacy in disrupting biofilms formed by pathogenic bacteria, which are often resistant to conventional antibiotics. This property is crucial for treating chronic infections where biofilms play a significant role in persistence and resistance .

- Mechanistic Insights : Further research has elucidated the molecular mechanisms by which the compound exerts its effects, including alterations in bacterial gene expression associated with stress responses and membrane integrity .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N,N,N-Trimethyldodecan-1-aminium methanesulfonate, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via nucleophilic substitution between a brominated quaternary ammonium precursor (e.g., 12-bromo-N,N,N-trimethyldodecan-1-aminium bromide) and sodium methanesulfonate under reflux in polar aprotic solvents like acetonitrile or ethyl acetate. Optimization involves controlling stoichiometry (e.g., 1:1.2 molar ratio of precursor to sulfonate), temperature (50–70°C), and reaction time (6–12 hours). Post-synthesis purification typically involves recrystallization from ethanol/water mixtures to remove unreacted salts .

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic techniques?

- Methodology :

- ¹H/¹³C NMR : Peaks for the trimethylammonium group appear at δ ~3.3–3.5 ppm (¹H) and ~53–54 ppm (¹³C). The dodecyl chain shows characteristic methylene/methyl signals at δ 1.2–1.8 ppm (¹H) and ~23–30 ppm (¹³C). Methanesulfonate’s methyl group resonates at δ ~2.8 ppm (¹H) and ~36 ppm (¹³C) .

- Elemental Analysis : Verify C, H, N, and S content to confirm stoichiometry (e.g., C: ~58%, H: ~10%, N: ~3%, S: ~7%) .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

- Guidelines :

- Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact.

- Work in a fume hood to prevent inhalation of fine particles.

- Store in airtight containers away from oxidizers and strong acids.

- Dispose via certified hazardous waste protocols due to potential aquatic toxicity .

Advanced Research Questions

Q. What strategies can be employed to investigate the interaction of this compound with biological membranes or enzymes?

- Methodology :

- Surface Plasmon Resonance (SPR) : Immobilize lipid bilayers or acetylcholinesterase (AChE) on sensor chips to measure binding kinetics.

- Fluorescence Quenching Assays : Use dansyl-labeled phospholipids to monitor membrane disruption.

- Molecular Dynamics Simulations : Model interactions between the compound’s alkyl chain and lipid acyl tails to predict membrane fluidity changes .

Q. How does the choice of counterion (e.g., methanesulfonate vs. bromide) influence the physicochemical properties and reactivity of quaternary ammonium salts like this compound?

- Analysis :

- Solubility : Methanesulfonate salts generally exhibit higher aqueous solubility than bromides due to reduced lattice energy.

- Thermal Stability : Thermogravimetric analysis (TGA) shows methanesulfonate derivatives decompose at ~250°C, compared to ~200°C for bromides.

- Catalytic Activity : In micellar catalysis, methanesulfonate’s lower nucleophilicity minimizes side reactions compared to halides .

Q. What advanced analytical techniques are required to assess the stability and degradation pathways of this compound under various experimental conditions?

- Methodology :

- HPLC-MS : Monitor hydrolysis products (e.g., free dodecanamine) under acidic/alkaline conditions.

- Accelerated Stability Testing : Expose samples to 40°C/75% RH for 4 weeks and analyze via NMR for structural changes.

- Electrospray Ionization Mass Spectrometry (ESI-MS) : Detect oxidative degradation products (e.g., sulfoxide derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.